
1-(4-isopropylphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidinone derivatives, including compounds similar to 1-(4-isopropylphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone, typically involves condensation reactions. For instance, a series of 1,4-disubstituted 2-pyrrolidinones were synthesized by condensing 1-aryl-4-hydrazinecarbonyl-2-pyrrolidinones with various aldehydes and ketones. This process illustrates a general method that could be applied or adapted for the synthesis of our compound of interest (Brokaitė, Mickevičius, & Mikulskiene, 2005).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as various pyrrolidinone derivatives, has been conducted using X-ray crystallography and spectroscopic techniques. These studies help in understanding the conformation, bond lengths, and angles, which are crucial for predicting the behavior and reactivity of the compound (Merola & Franks, 2015).
Chemical Reactions and Properties
The chemical reactions involving pyrrolidinone derivatives often include nucleophilic addition and cycloaddition reactions. The functional groups present in these compounds, such as the thiomorpholinylcarbonyl group, play a significant role in their reactivity, allowing for various transformations and the formation of complex structures (Amirnasr et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The presence of specific substituents can significantly affect these properties, as seen in the crystal structures of related pyrrolidinone derivatives, which exhibit various molecular packings and intermolecular interactions (Merola & Franks, 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the functional groups within the molecule. For pyrrolidinone derivatives, the presence of electron-withdrawing or donating groups will affect their chemical behavior, influencing reactions such as esterification, amidation, and various cycloaddition reactions (Amirnasr et al., 2001).
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(thiomorpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(2)14-3-5-16(6-4-14)20-12-15(11-17(20)21)18(22)19-7-9-23-10-8-19/h3-6,13,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQPIHYJOFXSDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-4-(4-thiomorpholinylcarbonyl)-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

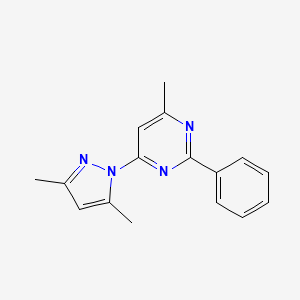
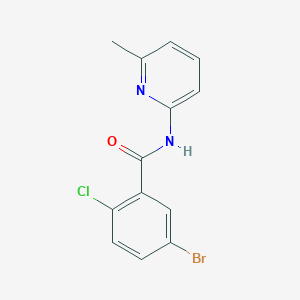
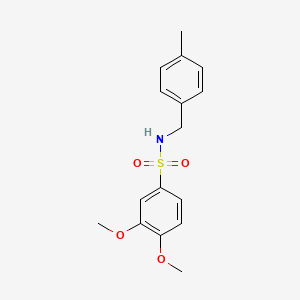

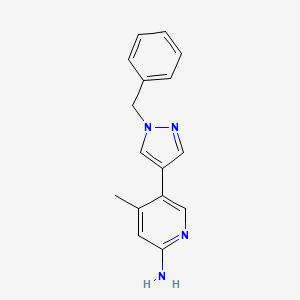


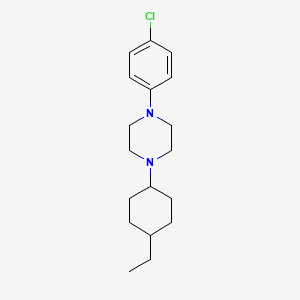
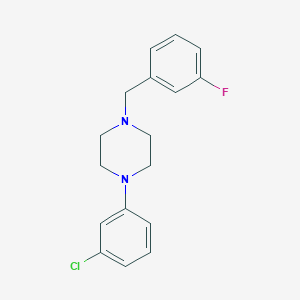
![1-[2-(2-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5646181.png)
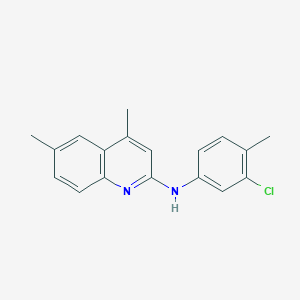
![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)
![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)